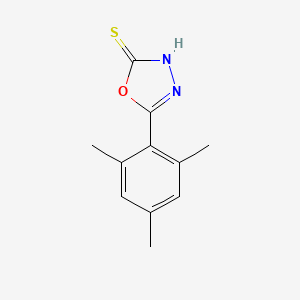

5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

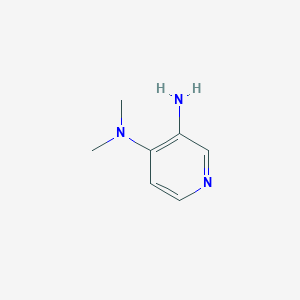

The compound “5-(2,4,6-Trimethylphenyl)-1,3,4-oxadiazole-2-thiol” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a thiol group (-SH), and a phenyl ring with three methyl groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely show the planar oxadiazole ring connected to the phenyl ring via a single bond. The thiol group would be connected to one of the carbon atoms in the oxadiazole ring .Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions, often acting as ligands in the formation of coordination compounds . The thiol group can also undergo various reactions, such as oxidation to form disulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity and the conditions under which it is stored. Generally, compounds containing oxadiazole rings are stable and have good thermal and chemical stability .Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and evaluation of derivatives of 1,3,4-oxadiazole compounds for their antimicrobial and hemolytic activities. A study found that 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides displayed significant activity against selected microbial species, indicating their potential for antimicrobial application. These compounds exhibited variable extents of activity relative to reference standards, with certain derivatives showing potent antimicrobial effects against a panel of microbes (Gul et al., 2017).

Corrosion Inhibition

Another significant application is in the domain of corrosion inhibition. The derivatives of 1,3,4-oxadiazole, such as MBIMOT, EBIMOT, and PBIMOT, have been synthesized and assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies utilized gravimetric, electrochemical, and spectroscopic methods to demonstrate the protective layer formation by these compounds on the metal surface, highlighting their efficiency as corrosion inhibitors (Ammal et al., 2018).

Anticancer Potential

The compound has also been explored for its anticancer potential. A study synthesized a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and evaluated them for antibacterial activity, which laid the groundwork for further research into their potential chemotherapeutic applications. These compounds showed significant activity against various bacterial strains, suggesting a pathway towards developing novel anticancer agents (Aziz‐ur‐Rehman et al., 2013).

Physicochemical Properties

The physicochemical properties and theoretical studies of 1,3,4-oxadiazole derivatives have been extensively investigated to understand their interaction mechanisms and potential applications further. For instance, a study performed a detailed analysis of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol using DFT calculations, providing insights into its structural and vibrational characteristics. This research aids in the comprehensive understanding of the compound's behavior and its applications in various fields (Romano et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(2,4,6-trimethylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-7(2)9(8(3)5-6)10-12-13-11(15)14-10/h4-5H,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSHAKHRMRFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NNC(=S)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide](/img/structure/B2751326.png)

![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)